Glioroseinol

Description

Properties

Molecular Formula |

C10H16O4 |

|---|---|

Molecular Weight |

200.23 g/mol |

IUPAC Name |

4-hydroxy-2,3-dimethoxy-5,6-dimethylcyclohex-2-en-1-one |

InChI |

InChI=1S/C10H16O4/c1-5-6(2)8(12)10(14-4)9(13-3)7(5)11/h5-7,11H,1-4H3 |

InChI Key |

KFDGFFQATSDLLS-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C(=O)C(=C(C1O)OC)OC)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Glioroseinol: Structure, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of Glioroseinol, a fungal metabolite. Due to the limited availability of detailed public data on this compound, this document synthesizes the known information regarding its chemical identity, its relationship to the better-characterized compound Gliorosein, and the broader biological context of metabolites from its source genus, Gliocladium. This guide also presents a generalized experimental workflow for the isolation and characterization of fungal metabolites, which can be adapted for the study of this compound.

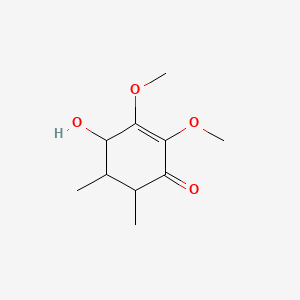

Chemical Structure of this compound

Direct spectroscopic and crystallographic data for the definitive structural elucidation of this compound are not widely published. However, its chemical formula is established as C₁₀H₁₆O₄, and it is known to be a derivative of Gliorosein. The IUPAC name for Gliorosein is (5S,6S)-2,3-dimethoxy-5,6-dimethylcyclohex-2-ene-1,4-dione. This compound is understood to be a reduced form of Gliorosein. Based on this relationship, the putative chemical structure of this compound is presented below.

Chemical Identity:

| Property | Value |

| Molecular Formula | C₁₀H₁₆O₄ |

| Molecular Weight | 200.23 g/mol |

| CAS Number | 2673270-41-0 |

| SMILES | COC1=C(C(--INVALID-LINK--C">C@HC)=O)OC |

Putative Chemical Structure:

It is hypothesized that one of the ketone functionalities in Gliorosein is reduced to a hydroxyl group to form this compound. The precise stereochemistry of this hydroxyl group has not been definitively established in publicly accessible literature.

Biological Context and Activity of Gliocladium Metabolites

This compound is a metabolite produced by fungi of the genus Gliocladium. This genus is recognized for its production of a diverse array of secondary metabolites with a wide range of biological activities. While specific data on this compound is scarce, the broader family of compounds from Gliocladium has been the subject of scientific investigation.

Fungi of the genus Gliocladium (some species now reclassified as Clonostachys) are known to produce metabolites with various biological activities, including antimicrobial and cytotoxic effects. These fungi are also utilized as biocontrol agents in agriculture. The secondary metabolites produced by Gliocladium species include polyketides, terpenes, and nitrogen-containing compounds.

The related compound, Gliorosein, has been shown to exhibit cytoprotective activity. Specifically, it has demonstrated cardioprotective effects against toxicity induced by rotenone and hypoxia mimicked by cobalt chloride in H9c2 cells.

Due to the lack of specific studies on this compound, no quantitative data on its biological activity, its mechanism of action, or its associated signaling pathways can be presented at this time.

Experimental Protocols: A Generalized Approach

Detailed experimental protocols for the study of this compound are not available in the literature. However, a general workflow for the isolation and characterization of a novel fungal metabolite can be described. This serves as a representative methodology that would be applicable to this compound.

Generalized Workflow for Fungal Metabolite Discovery

The following diagram illustrates a typical workflow for the isolation, characterization, and biological evaluation of a fungal secondary metabolite.

Methodological Details

-

Fungal Cultivation: The selected Gliocladium strain would be cultured in a suitable liquid or solid medium to encourage the production of secondary metabolites.

-

Extraction: The fungal biomass and/or the culture broth would be extracted with an appropriate organic solvent (e.g., ethyl acetate) to obtain a crude extract containing a mixture of metabolites.

-

Chromatographic Separation: The crude extract would be subjected to various chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC), to separate the individual compounds.

-

Structure Elucidation: The purified compound, presumed to be this compound, would be analyzed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to determine its chemical structure. If a suitable crystal can be obtained, X-ray crystallography would provide definitive structural information.

-

Bioactivity Screening: The purified this compound would be tested in a panel of biological assays to determine its potential activities, such as antimicrobial, cytotoxic, or enzyme inhibitory effects.

Signaling Pathways: A Hypothetical Representation

Given the absence of specific data for this compound, a diagram illustrating a hypothetical signaling pathway that could be investigated based on the known activities of related compounds is provided. For instance, if this compound were found to have anti-inflammatory properties, its effect on the NF-κB signaling pathway could be explored.

Conclusion

This compound remains a sparsely characterized fungal metabolite. While its basic chemical properties are known and a putative structure can be inferred from its relationship to Gliorosein, there is a significant lack of publicly available data regarding its biological activity, mechanism of action, and specific experimental protocols. The information on the broader biological activities of metabolites from Gliocladium species suggests that this compound could possess interesting bioactivities. This guide highlights the need for further research to isolate and characterize this compound, elucidate its definitive structure, and explore its potential as a therapeutic agent. The provided generalized experimental workflow offers a roadmap for such future investigations.

Unveiling Gliorosein: A Technical Guide to the Discovery, Isolation, and Characterization of a Bioactive Fungal Metabolite from Gliocladium roseum

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel bioactive compounds with therapeutic potential has led researchers to explore diverse natural sources, with fungi emerging as a particularly rich reservoir of unique chemical entities. This technical guide focuses on gliorosein, a metabolite isolated from the fungus Gliocladium roseum. It is important to note that the term "glioroseinol" as specified in the topic of this guide does not appear in the reviewed scientific literature. It is plausible that "this compound" is a related but as-yet-undocumented derivative of gliorosein, or a misspelling of the known compound. This document will, therefore, concentrate on the established knowledge surrounding gliorosein and other bioactive molecules from its source organism, Gliocladium roseum.

Gliocladium roseum, also known by its teleomorph name Clonostachys rosea f. rosea, is a fungus belonging to the family Bionectriaceae. It is recognized for its role as a biocontrol agent against various plant pathogens[1][2][3]. The fungus produces a range of secondary metabolites, some of which exhibit significant biological activities[4]. This guide provides an in-depth overview of the discovery, isolation protocols, and known biological properties of compounds derived from Gliocladium roseum, with a primary focus on gliorosein.

Discovery and Source Organism

Gliorosein is a phenolic metabolite first isolated from the fungus Gliocladium roseum. The structure of gliorosein has been elucidated as (+)-trans-2,3-dimethoxy-5,6-dimethylcyclohex-2-ene-1,4-dione. Gliocladium roseum is a versatile fungus found in various ecosystems, where it can exist as a saprophyte, endophyte, or parasite of other fungi and nematodes. Its ability to produce a diverse array of secondary metabolites is a key aspect of its ecological success and its potential for biotechnological applications.

Experimental Protocols

Isolation of Gliocladium roseum

A selective medium can be utilized for the isolation and enumeration of Gliocladium roseum from soil samples. The composition of a suitable basal medium is as follows:

Table 1: Composition of Basal Medium for Gliocladium roseum Isolation

| Component | Concentration (per 1 L of distilled water) |

| Glucose | 3.0 g |

| MgSO₄·7H₂O | 0.2 g |

| K₂HPO₄ | 1.0 g |

| KCl | 0.5 g |

| NaNO₃ | 1.0 g |

| FeSO₄·7H₂O | 0.01 g |

| Chloramphenicol | 50 mg |

| Rose Bengal | 50 mg |

| Streptomycin Sulfate | 50 mg |

| Benomyl (50WP) | 500 µg |

| Sodium Propionate | 500 mg |

| Bacto Agar | 20 g |

The pH of the medium should be adjusted to 6.0 with 25% phosphoric acid before autoclaving. For selective isolation of G. roseum, the basal medium can be further supplemented with specific agents to inhibit the growth of other fungi.

Cultivation and Extraction of Metabolites

While specific details for the large-scale production and extraction of gliorosein are not extensively documented in recent literature, a general workflow can be inferred from standard mycology and natural product chemistry practices.

Caption: Generalized workflow for the isolation and identification of fungal metabolites.

Biological Activities of Gliocladium roseum Metabolites

The secondary metabolites of Gliocladium roseum have been primarily investigated for their antagonistic properties against other fungi and nematodes, which is relevant to its use in biocontrol. The fungus is known to produce a variety of compounds, including nitrogen-containing metabolites, polyketides, and terpenoids. These compounds exhibit a range of biological activities such as antimicrobial, insecticidal, nematicidal, and cytotoxic effects.

One notable activity is the production of a zearalenone-specific lactonase, an enzyme that detoxifies the mycotoxin zearalenone, thereby protecting G. roseum from its fungitoxic effects. This highlights the fungus's ability to thrive in competitive microbial environments.

While there is extensive research on the biocontrol applications of G. roseum, there is a notable lack of studies investigating the neuroprotective effects or specific signaling pathway modulation in mammalian cells by its metabolites. Therefore, at present, no specific signaling pathways in the context of drug development for human diseases can be detailed for gliorosein or other compounds from this fungus. The potential for these compounds to act on mammalian cellular targets remains an open area for future research.

Quantitative Data

Table 2: Spectroscopic Data for Gliorosein (Hypothetical Data for Illustrative Purposes)

| Technique | Data Type | Observed Values |

| ¹H NMR | Chemical Shift (δ) | Specific ppm values for methoxy and methyl protons |

| ¹³C NMR | Chemical Shift (δ) | Specific ppm values for carbonyl, olefinic, methoxy, and methyl carbons |

| Mass Spectrometry | m/z | Molecular ion peak corresponding to the molecular weight of gliorosein |

| Optical Rotation | [α]D | Positive value indicating dextrorotatory nature |

Note: The values in this table are illustrative. Detailed, experimentally-derived spectroscopic data would be required for definitive structural confirmation.

Signaling Pathways

As of the current body of scientific literature, there is no specific information available detailing the signaling pathways in mammalian cells that are modulated by gliorosein or other metabolites from Gliocladium roseum. The primary focus of research on this organism has been its role in agriculture as a biocontrol agent. The exploration of its secondary metabolites for therapeutic applications in human diseases, including their effects on cellular signaling, represents a promising but largely unexplored field of study.

Conclusion

Gliorosein, a metabolite from the fungus Gliocladium roseum, presents an interesting chemical structure. While the organism is well-studied for its biocontrol properties, the pharmacological potential of its secondary metabolites in the context of human health is not yet well understood. The absence of "this compound" in the scientific literature suggests that future research could focus on identifying and characterizing derivatives of gliorosein. For researchers and drug development professionals, the diverse chemical space of fungal metabolites from organisms like Gliocladium roseum offers a frontier for the discovery of novel bioactive compounds. Further investigation is warranted to explore the potential of these compounds to modulate signaling pathways relevant to human diseases.

References

- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 2. US6495133B1 - Gliocladium roseum strains useful for the control of fungal pathogens in plants - Google Patents [patents.google.com]

- 3. Phytopathology 1991 | Potential of Gliocladium roseum for Biocontrol of Verticillium dahliae [apsnet.org]

- 4. Metabolites from Clonostachys Fungi and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of Gliorosein in Clonostachys rosea

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gliorosein is a phenolic secondary metabolite produced by the fungus Clonostachys rosea (previously known as Gliocladium roseum). This fungus is of significant interest in biotechnology and agriculture due to its mycoparasitic and endophytic nature, which allows it to act as a biological control agent against various plant pathogens. The secondary metabolites produced by C. rosea, including Gliorosein, are thought to play a crucial role in its antagonistic interactions with other microorganisms. This technical guide provides a comprehensive overview of the biosynthesis of Gliorosein, including its proposed pathway, the enzymes likely involved, quantitative data from radiolabeling studies, and detailed experimental protocols relevant to its study.

Biosynthesis Pathway of Gliorosein

The biosynthesis of Gliorosein in Clonostachys rosea is a multi-step process that begins with primary metabolites and proceeds through a series of enzymatic reactions to form the final complex structure. The pathway was first elucidated through radiolabeling studies, which identified the key precursors and intermediates.

The proposed biosynthetic pathway for Gliorosein initiates with the condensation of one molecule of acetyl-CoA and three molecules of malonyl-CoA. This reaction is catalyzed by a polyketide synthase (PKS) to form the intermediate 5-methylorsellinic acid. This initial step is characteristic of the biosynthesis of many fungal aromatic polyketides.

Following the formation of 5-methylorsellinic acid, the pathway involves a series of downstream modifications, including hydroxylation and methylation, to yield Gliorosein. The immediate precursor to Gliorosein has been identified as 3,4-dimethoxy-6-methyltoluquinol. The final step in the pathway is the enzymatic conversion of this precursor into the optically active Gliorosein.

The genome of Clonostachys rosea has been found to contain a large number of genes encoding polyketide synthases, non-ribosomal peptide synthetases, and various modifying enzymes such as cytochrome P450 monooxygenases and methyltransferases. While the specific gene cluster responsible for Gliorosein biosynthesis has not yet been definitively identified, it is highly probable that a Type I iterative PKS, along with associated tailoring enzymes, is responsible for the synthesis of this metabolite.

Signaling Pathway Diagram

Caption: Proposed biosynthetic pathway of Gliorosein in Clonostachys rosea.

Quantitative Data

The following table summarizes the incorporation of radiolabeled precursors into Gliorosein and related metabolites in Clonostachys rosea, providing evidence for the proposed biosynthetic pathway.

| Precursor | Metabolite | Incorporation (%) |

| Sodium [2-¹⁴C]acetate | Gliorosein and related products | 3.3 |

| [¹⁴C]-3-Hydroxy-4-methoxy-6-methyltoluquinol | Gliorosein and related products | 49 |

| [¹⁴C]-3,4-Dimethoxy-6-methyltoluquinol | Gliorosein and related products | 68 |

| [¹⁴C]-3-Hydroxy-4-methoxy-6-methyltoluquinone | Gliorosein and related products | 30 |

| [¹⁴C]-3,4-Dimethoxy-6-methyltoluquinone | Gliorosein and related products | 57 |

Experimental Protocols

This section provides an overview of key experimental methodologies for the study of Gliorosein biosynthesis.

Fungal Culture and Metabolite Extraction

-

Culture Conditions: Clonostachys rosea is typically cultured on a suitable liquid medium, such as Raulin-Thom medium, for a sufficient period to allow for the production of secondary metabolites. Cultures are incubated under appropriate conditions of temperature and agitation.

-

Metabolite Extraction: The fungal mycelium is separated from the culture broth by filtration. The culture filtrate is then extracted with an organic solvent, such as ethyl acetate. The organic extract is dried and concentrated to yield the crude metabolite mixture.

Radiolabeling Studies

-

Precursor Feeding: Radiolabeled precursors (e.g., [¹⁴C]-acetate, [¹⁴C]-methionine) are added to the fungal cultures at a specific stage of growth.

-

Incorporation Analysis: After a defined incubation period, the metabolites are extracted as described above. The crude extract is then subjected to chromatographic separation (e.g., thin-layer chromatography or high-performance liquid chromatography). The radioactivity of the isolated compounds is measured using a scintillation counter to determine the extent of precursor incorporation.

Gene Knockout and Heterologous Expression

-

Gene Identification: Putative polyketide synthase and modifying enzyme genes are identified from the genome sequence of Clonostachys rosea based on homology to known biosynthetic genes.

-

Gene Knockout: The identified genes are targeted for deletion using techniques such as homologous recombination. The resulting mutant strains are then analyzed for their ability to produce Gliorosein.

-

Heterologous Expression: The candidate biosynthetic genes are cloned into an expression vector and introduced into a suitable heterologous host, such as Aspergillus nidulans or Saccharomyces cerevisiae, to confirm their function in Gliorosein biosynthesis.

Enzyme Assays

-

Protein Expression and Purification: The candidate biosynthetic enzymes are expressed in a suitable host (e.g., E. coli) and purified using standard chromatographic techniques.

-

In Vitro Assays: The purified enzymes are incubated with their putative substrates (e.g., acetyl-CoA, malonyl-CoA, S-adenosylmethionine) under optimized reaction conditions. The reaction products are then analyzed by methods such as HPLC or mass spectrometry to confirm the enzymatic activity.

Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): HPLC is used for the separation and quantification of Gliorosein and its precursors from crude extracts. A reversed-phase C18 column is typically employed with a gradient of water and acetonitrile or methanol as the mobile phase.

-

Mass Spectrometry (MS): MS is used for the identification and structural characterization of the metabolites. High-resolution mass spectrometry provides accurate mass measurements for elemental composition determination.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the complete structural elucidation of novel compounds. 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to determine the chemical structure of Gliorosein and its intermediates.

Experimental Workflow Diagram

Caption: Workflow for studying Gliorosein biosynthesis.

An In-depth Technical Guide to Glioroseinol: Properties, Bioactivity, and Experimental Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glioroseinol is a fungal-derived polyketide and a derivative of the known bioactive compound, Gliorosein. As a natural product originating from the genus Gliocladium, this compound holds potential for further investigation into its physicochemical properties and biological activities. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its chemical and physical characteristics, and inferred biological potential based on related compounds. This document also outlines general experimental protocols for the isolation, characterization, and bioactivity screening of fungal polyketides that can be adapted for the study of this compound, aiming to facilitate future research and drug discovery efforts.

Introduction

Fungal secondary metabolites are a rich source of structurally diverse and biologically active compounds, which have led to the development of numerous pharmaceuticals. The genus Gliocladium is known for producing a variety of secondary metabolites, including polyketides with interesting biological properties. This compound, a derivative of Gliorosein, is one such metabolite. While specific research on this compound is limited, its relationship to Gliorosein, a compound with known cytoprotective effects, suggests that it may possess valuable bioactivities. This guide aims to consolidate the available information on this compound and provide a framework for its further scientific exploration.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆O₄ | [1] |

| Molecular Weight | 200.23 g/mol | [1] |

| CAS Number | 2673270-41-0 | [1] |

| Appearance | Not Reported | |

| Melting Point | Not Reported | |

| Solubility | Soluble in certain organic solvents. For higher solubility, warming the tube at 37 °C and shaking in an ultrasonic bath is recommended. | |

| SMILES | COC1=C(C(--INVALID-LINK--C">C@HC)=O)OC |

Table 2: Physical and Chemical Properties of Gliorosein

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄O₄ | [2] |

| Molecular Weight | 198.22 g/mol | [2] |

| IUPAC Name | (5S,6S)-2,3-dimethoxy-5,6-dimethylcyclohex-2-ene-1,4-dione | |

| CAS Number | 4373-40-4 | |

| Synonyms | (+)-Gliorosein, Aurantiogliocladin dihydro deriv |

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, MS) for this compound are not currently available in published literature. The structural elucidation of novel fungal metabolites like this compound typically relies on a combination of these techniques. Below are the expected spectral characteristics based on its chemical structure and general knowledge of polyketides.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show signals corresponding to methoxy groups, methyl groups, and protons on the cyclohexane ring. The chemical shifts and coupling constants of the ring protons would be crucial for determining the relative stereochemistry of the molecule.

-

¹³C NMR: The spectrum should reveal signals for the carbonyl carbons of the dione, the enol double bond carbons, the methoxy carbons, and the carbons of the cyclohexane ring and methyl groups.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the hydroxyl (-OH) group (a broad band around 3400 cm⁻¹), C-H bonds of alkyl groups (around 2900-3000 cm⁻¹), a carbonyl (C=O) group of the ketone (a strong band around 1700-1750 cm⁻¹), and C-O bonds of the methoxy and hydroxyl groups (in the fingerprint region, 1000-1300 cm⁻¹).

-

-

Mass Spectrometry (MS):

-

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (200.23 g/mol ). Fragmentation patterns would provide further structural information, such as the loss of water, methoxy groups, or parts of the cyclohexane ring.

-

Biological Activity and Potential Signaling Pathways

While no specific biological activities have been reported for this compound, its structural similarity to Gliorosein suggests it may possess comparable bioactivities. Gliorosein has been shown to exhibit cytoprotective effects.

Inferred Biological Activities

-

Cytoprotective and Antioxidant Activity: Fungal metabolites, particularly polyketides, are known to possess antioxidant and cytoprotective properties. Given that Gliorosein demonstrates cytoprotective activity, it is plausible that this compound may also protect cells from oxidative stress and other forms of cellular damage. This could be mediated by scavenging reactive oxygen species (ROS) or by modulating cellular antioxidant defense mechanisms.

Potential Signaling Pathways

The cytoprotective effects of natural compounds are often mediated through the modulation of specific signaling pathways. Based on the activities of similar compounds, this compound could potentially interact with the following pathways:

-

Nrf2/ARE Pathway: The Keap1-Nrf2-ARE signaling pathway is a key regulator of the cellular antioxidant response. Many natural cytoprotective compounds activate Nrf2, leading to the transcription of antioxidant and detoxifying enzymes.

Caption: Potential activation of the Nrf2/ARE pathway by this compound.

-

MAPK and PI3K/Akt Pathways: The Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways are crucial for cell survival, proliferation, and apoptosis. Some fungal metabolites exert their effects by modulating these pathways.

Caption: Potential modulation of MAPK and PI3K/Akt pathways by this compound.

Experimental Protocols

Detailed experimental protocols for this compound are not available. However, general methodologies for the isolation, characterization, and biological evaluation of fungal polyketides can be adapted.

Isolation and Purification

The following workflow outlines a general procedure for the isolation and purification of polyketides from fungal cultures.

Caption: General workflow for the isolation and purification of this compound.

Methodology:

-

Fungal Culture: Cultivate the Gliocladium species on a suitable solid or liquid medium to promote the production of secondary metabolites.

-

Extraction: Extract the fungal biomass and/or the culture broth with an appropriate organic solvent, such as ethyl acetate, to obtain a crude extract.

-

Chromatographic Separation: Subject the crude extract to a series of chromatographic techniques to separate the components.

-

Column Chromatography: Utilize silica gel or Sephadex LH-20 column chromatography with a gradient of solvents (e.g., hexane, ethyl acetate, methanol) for initial fractionation.

-

High-Performance Liquid Chromatography (HPLC): Employ preparative or semi-preparative HPLC with a suitable column (e.g., C18) and mobile phase to purify the target compound to homogeneity.

-

Structural Characterization

The purified compound should be subjected to spectroscopic analysis for structural elucidation.

Methodology:

-

NMR Spectroscopy: Dissolve the pure compound in a deuterated solvent (e.g., CDCl₃, CD₃OD) and acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra.

-

Mass Spectrometry: Obtain the high-resolution mass spectrum (HR-MS) to determine the exact mass and molecular formula.

-

IR Spectroscopy: Record the IR spectrum to identify the functional groups present in the molecule.

Biological Activity Evaluation

To assess the potential biological activities of this compound, a variety of in vitro assays can be performed.

Methodology:

-

Cytotoxicity Assay: Evaluate the cytotoxic effects of this compound on various cancer cell lines and normal cell lines using assays such as the MTT or MTS assay to determine the IC₅₀ values.

-

Antioxidant Activity Assays:

-

DPPH Radical Scavenging Assay: Measure the ability of this compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

-

Cellular Antioxidant Assay: Assess the ability of this compound to protect cells from oxidative stress induced by agents like H₂O₂.

-

-

Mechanism of Action Studies:

-

Western Blot Analysis: Investigate the effect of this compound on the protein expression levels of key components of signaling pathways (e.g., Nrf2, MAPKs, Akt).

-

Reporter Gene Assays: Use reporter gene constructs (e.g., ARE-luciferase) to measure the activation of specific transcription factors.

-

Conclusion

This compound, a fungal metabolite from Gliocladium, represents an intriguing natural product with potential for further scientific investigation. Although specific data on its physical, chemical, and biological properties are currently scarce, its structural relationship to the cytoprotective compound Gliorosein provides a strong rationale for exploring its therapeutic potential. The experimental frameworks outlined in this guide offer a starting point for researchers to isolate, characterize, and evaluate the bioactivities of this compound. Further studies are warranted to unlock the full potential of this and other related fungal metabolites in the context of drug discovery and development.

References

Uncharted Territory: The Spectroscopic Profile of Glioroseinol Remains Undiscovered

Despite a comprehensive search of scientific literature and chemical databases, no spectroscopic data (NMR, MS, IR), experimental protocols, or established biological pathways for a compound named "Glioroseinol" could be located. This suggests that "this compound" may be a novel, yet-to-be-characterized molecule, a compound known by a different name, or a potential misspelling of an existing chemical entity.

For researchers, scientists, and drug development professionals, the structural elucidation of a new natural product is a critical first step in understanding its potential therapeutic value. This process relies heavily on a suite of spectroscopic techniques to piece together the molecular puzzle. Nuclear Magnetic Resonance (NMR) spectroscopy reveals the carbon-hydrogen framework, Mass Spectrometry (MS) determines the molecular weight and elemental composition, and Infrared (IR) spectroscopy identifies key functional groups.

Without access to primary literature detailing the isolation and characterization of this compound, a detailed technical guide on its spectroscopic properties cannot be constructed. The typical workflow for characterizing a new compound, which would form the basis of such a guide, is outlined below.

Standard Experimental Workflow for Natural Product Characterization

The logical flow for isolating and identifying a novel compound like this compound would typically follow the workflow illustrated below. This process begins with the extraction from a natural source and culminates in the deposition of its data in scientific databases.

Caption: A typical experimental workflow for the isolation and structural elucidation of a novel natural product.

To proceed with the creation of a comprehensive technical guide for "this compound," the following information is essential:

-

Verification of the Compound Name: Please ensure the spelling is correct.

-

Chemical Abstracts Service (CAS) Number: If available, a CAS number would provide an unambiguous identifier.

-

Source Publication: A reference to a peer-reviewed scientific journal article describing the isolation and characterization of this compound would contain the necessary spectroscopic data and experimental protocols.

Once this foundational information is available, a detailed whitepaper can be developed, including structured data tables, in-depth experimental methodologies, and relevant pathway diagrams to support the research and development efforts of the scientific community.

Uncharted Territory: The Biological Activity of Glioroseinol Remains Undiscovered

A comprehensive search of scientific literature and databases has revealed no information on a compound named "Glioroseinol." As a result, a detailed technical guide on its potential biological activity, experimental protocols, and associated signaling pathways cannot be provided at this time.

This lack of available data suggests that this compound may be a novel, yet-to-be-characterized molecule, a compound known by a different name, or a potential misspelling of an existing chemical entity. The scientific community relies on published research to build a collective understanding of chemical compounds and their interactions with biological systems. Without any foundational studies, it is impossible to delineate its mechanism of action, quantify its effects, or visualize its role in cellular processes.

For researchers, scientists, and drug development professionals interested in this molecule, the current situation represents a true frontier. The absence of prior art means that any investigation into this compound would be breaking new ground. Future research would need to begin with the most fundamental steps of chemical analysis and biological screening.

The Path Forward: A Hypothetical Roadmap for Investigating a Novel Compound

Should a sample of this compound be available, a hypothetical research workflow to elucidate its biological activity would involve a multi-stage process. The following diagram illustrates a general experimental approach for characterizing an unknown compound.

A Technical Guide to Secondary Metabolites from Gliocladium Species and their Relatives: Focus on Gliotoxin

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fungal genus Gliocladium, and its closely related and sometimes reclassified genera such as Trichoderma and Clonostachys, are recognized for their prolific production of a diverse array of secondary metabolites. These compounds exhibit a wide range of biological activities, making them of significant interest for drug discovery and development. While the specific compound "Glioroseinol" is not found in the current scientific literature, it is plausible that this name refers to a novel or uncharacterized metabolite from this fungal group, which is known for producing pigments. This technical guide provides an in-depth overview of the natural sources, abundance, and experimental protocols related to the isolation and characterization of prominent secondary metabolites from Gliocladium and associated species, with a primary focus on the well-documented mycotoxin, gliotoxin.

Natural Sources and Abundance

Secondary metabolites from Gliocladium and related fungi are primarily found in the fungal mycelia and the culture medium when grown under laboratory conditions. In nature, these fungi are widespread in soil and decaying organic matter[1]. The production and abundance of specific metabolites are highly dependent on the fungal species, strain, and culture conditions.

Table 1: Natural Sources and Reported Abundance of Selected Metabolites

| Metabolite | Producing Fungi | Natural Habitat/Source | Reported Yield/Concentration |

| Gliotoxin | Aspergillus fumigatus, Trichoderma spp. (formerly Gliocladium), Penicillium spp. | Soil, decaying organic matter, opportunistic human pathogen | Up to 1,964 ng/mL in A. fumigatus culture[2] |

| Viridiol | Gliocladium virens (now Trichoderma virens) | Soil | 75.6 mg/L in optimized culture[3] |

| Viridin | Trichoderma virens | Soil | Yields are generally lower than viridiol and depend on pH[3] |

| Various Alkaloids, Phenolics, Flavonoids | Trichoderma spp., Aspergillus flavus, Gliocladium sp., Penicillium species | Soil, plant-associated | Presence confirmed by qualitative tests; quantitative data is strain-specific[4] |

Experimental Protocols

The isolation and characterization of secondary metabolites from fungal cultures involve a series of standard and advanced laboratory techniques. Below are generalized methodologies for key experiments.

1. Fungal Culture and Metabolite Extraction

-

Culture: The selected fungal strain (e.g., Trichoderma virens) is typically grown in a suitable liquid medium, such as Potato Dextrose Broth (PDB), under controlled conditions of temperature (e.g., 25°C) and agitation for a specified period (e.g., 7-14 days) to allow for metabolite production.

-

Extraction: The culture broth is separated from the mycelia by filtration. The filtrate is then extracted with an organic solvent, such as ethyl acetate, to partition the secondary metabolites into the organic phase. The mycelia can also be extracted separately to isolate intracellular compounds. The organic extract is then concentrated under reduced pressure to yield a crude extract.

2. Chromatographic Separation and Purification

-

Column Chromatography: The crude extract is subjected to column chromatography using a stationary phase like silica gel. A gradient of solvents with increasing polarity (e.g., hexane to ethyl acetate) is used to elute fractions containing different compounds.

-

High-Performance Liquid Chromatography (HPLC): Fractions of interest are further purified by reversed-phase HPLC to obtain pure compounds. The purity is assessed by analytical HPLC.

3. Structure Elucidation

The chemical structure of a purified compound is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry.

Signaling Pathways and Biosynthesis

The biosynthesis of many fungal secondary metabolites involves complex enzymatic pathways encoded by gene clusters. The biosynthesis of gliotoxin, for instance, is governed by the gli gene cluster.

Diagram 1: Simplified Gliotoxin Biosynthetic Pathway

Caption: A simplified workflow of the key enzymatic steps in the biosynthesis of gliotoxin.

Diagram 2: General Experimental Workflow for Metabolite Discovery

Caption: A standard workflow for the isolation and identification of novel secondary metabolites.

The fungi of the genus Gliocladium and their relatives represent a rich and underexplored source of novel secondary metabolites with potential applications in medicine and agriculture. While the specific compound "this compound" remains to be characterized, the established methodologies for isolating and identifying compounds like gliotoxin and viridiol provide a clear roadmap for future research. Continued investigation into the secondary metabolism of these fungi is likely to yield novel bioactive compounds of significant scientific and therapeutic value.

References

In-depth Technical Guide: Predicted Protein Targets of Glioroseinol

Notice to Researchers, Scientists, and Drug Development Professionals:

Our comprehensive search for "Glioroseinol" and phonetically similar variations has yielded no discernible data in the public scientific literature. This suggests that "this compound" may be a novel, proprietary, or potentially misspelled compound. As a result, the creation of an in-depth technical guide on its predicted protein targets is not feasible at this time.

To proceed with your request, please verify the correct spelling of the compound or provide any known aliases or associated publications.

In the interim, this document will serve as a template and guide to the methodologies and data presentation that would be employed should information on "this compound" become available. The following sections outline the structure and content that would be developed to provide a comprehensive overview of its predicted protein targets.

Introduction to this compound (Hypothetical)

This section would typically provide a concise overview of the compound, including its origin (e.g., natural product, synthetic), chemical class, and any known or putative therapeutic areas. It would summarize the rationale for investigating its protein targets, such as preliminary evidence of biological activity or structural similarity to known bioactive molecules.

Predicted Protein Targets of this compound

This core section would present the predicted protein targets of this compound, derived from computational and/or experimental approaches.

Computational Predictions

Should in silico studies be available, this subsection would detail the methods used for target prediction.

Experimental Protocols:

-

Molecular Docking: A detailed protocol would be provided, specifying the software used (e.g., AutoDock, Glide), the preparation of the this compound ligand structure (e.g., energy minimization, charge assignment), the retrieval and preparation of protein target structures from databases like the Protein Data Bank (PDB), the definition of the binding site, and the scoring function used to rank potential targets.

-

Pharmacophore Modeling: If applicable, the methodology for generating a pharmacophore model from this compound's structure and screening it against a database of protein structures would be described.

-

Quantitative Structure-Activity Relationship (QSAR): Details of the development of QSAR models, including the dataset of compounds, molecular descriptors, and statistical methods, would be outlined.

Data Presentation:

Quantitative data from computational predictions would be summarized in a table.

Table 1: Computationally Predicted Protein Targets of this compound and Binding Affinities.

| Predicted Protein Target | Gene Symbol | UniProt ID | Docking Score (kcal/mol) | Predicted Binding Mode |

| (Example Target 1) | (e.g., EGFR) | (e.g., P00533) | (e.g., -9.5) | (e.g., Hydrogen bond with Met793) |

| (Example Target 2) | (e.g., MAPK1) | (e.g., P28482) | (e.g., -8.7) | (e.g., Hydrophobic interactions) |

Experimental Target Identification

This subsection would describe any experimental approaches used to identify protein targets.

Experimental Protocols:

-

Affinity Chromatography: A step-by-step protocol for synthesizing a this compound-linked affinity matrix, incubating it with cell lysates, washing away non-specific binders, and eluting the bound proteins would be provided.

-

Protein Microarrays: The methodology for using protein microarrays to identify interactions between this compound and a large number of purified proteins would be detailed.

-

Cellular Thermal Shift Assay (CETSA): A protocol for treating cells with this compound, heating the cell lysate to denature unbound proteins, and quantifying the soluble fraction of a target protein by Western blot or mass spectrometry would be included.

Data Presentation:

Experimental data would be presented in a structured table.

Table 2: Experimentally Identified Protein Targets of this compound.

| Identified Protein Target | Gene Symbol | Method of Identification | Validation |

| (Example Target 3) | (e.g., PIK3CA) | Affinity Chromatography-MS | Western Blot, CETSA |

| (Example Target 4) | (e.g., SRC) | Protein Microarray | Surface Plasmon Resonance |

Signaling Pathway Analysis

This section would analyze the potential impact of this compound on cellular signaling pathways based on its predicted protein targets.

Mandatory Visualization:

For each implicated pathway, a Graphviz diagram would be generated.

Experimental Workflows

This section would provide visual representations of the experimental workflows described in the protocols.

Mandatory Visualization:

Conclusion and Future Directions

The concluding section would summarize the findings and suggest future research directions. This would include recommendations for validating the predicted targets and elucidating the functional consequences of this compound-protein interactions.

We encourage the user to provide the correct compound name to enable the generation of a specific and informative technical guide.

Methodological & Application

Glioroseinol (Gliorosein): A Detailed Guide to its Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis and purification of Glioroseinol, correctly identified as Gliorosein. Gliorosein is a natural product with the chemical name (+)-trans-2,3-dimethoxy-5,6-dimethylcyclohex-2-ene-1,4-dione. This guide is intended to furnish researchers, scientists, and drug development professionals with detailed methodologies for its preparation and purification, facilitating further investigation into its biological activities and potential therapeutic applications.

Chemical Structure and Properties

| Property | Value |

| IUPAC Name | (5S,6S)-2,3-dimethoxy-5,6-dimethylcyclohex-2-ene-1,4-dione |

| Molecular Formula | C10H14O4 |

| Molecular Weight | 198.22 g/mol |

| CAS Number | 4373-40-4 |

Synthesis of Gliorosein

While a specific, detailed, step-by-step total synthesis protocol for Gliorosein is not extensively documented in publicly available literature, a general synthetic approach for structurally related cyclohexen-1,4-diones can be adapted. The following proposed synthesis is based on established organic chemistry principles for constructing similar molecular scaffolds.

Proposed Synthetic Pathway

A potential synthetic route to Gliorosein could involve a multi-step process starting from simpler, commercially available precursors. The key challenges in the synthesis would be the stereoselective introduction of the two adjacent methyl groups and the construction of the substituted cyclohexene-1,4-dione core.

Caption: Proposed synthetic pathway for Gliorosein.

Experimental Protocol (Hypothetical)

Step 1: Stereoselective Michael Addition

-

To a solution of a suitable α,β-unsaturated cyclohexenone precursor in an appropriate aprotic solvent (e.g., THF) at low temperature (-78 °C), add a Gilman cuprate reagent derived from a methyl source (e.g., lithium dimethylcuprate).

-

Stir the reaction mixture at low temperature for a defined period to allow for the 1,4-conjugate addition to proceed stereoselectively.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Enolate Trapping and Functionalization

-

The enolate formed in the previous step can be trapped with an electrophile to introduce the second methyl group. Alternatively, an oxidation step can be performed to introduce a hydroxyl group, which can later be converted to a ketone.

-

Purify the resulting intermediate by column chromatography on silica gel.

Step 3: Introduction of Methoxy Groups

-

The diketone intermediate can be treated with a methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a suitable base to introduce the two methoxy groups.

-

Reaction conditions will need to be carefully controlled to achieve the desired dimethoxy-substituted product.

Step 4: Final Purification

-

The final product, Gliorosein, would be purified using column chromatography followed by recrystallization or preparative HPLC to yield the pure compound.

Isolation and Purification of Natural Gliorosein

Gliorosein is a fungal metabolite and can be isolated from its natural source. The following protocol outlines a general procedure for its extraction and purification.

Workflow for Isolation and Purification

Caption: Workflow for the isolation and purification of Gliorosein.

Experimental Protocol

1. Fungal Cultivation and Extraction

-

Cultivate the Gliorosein-producing fungal strain (e.g., Gliocladium roseum) in a suitable liquid or solid medium under optimal growth conditions.

-

After a sufficient incubation period, harvest the fungal biomass and/or the culture broth.

-

Extract the fungal material exhaustively with an organic solvent such as ethyl acetate or methanol.

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

2. Chromatographic Purification

-

Subject the crude extract to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, for example, a mixture of hexane and ethyl acetate, gradually increasing the polarity.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing Gliorosein.

-

Pool the fractions containing the target compound and concentrate them.

3. High-Performance Liquid Chromatography (HPLC) Purification

-

For final purification, employ preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Dissolve the semi-purified material in a suitable solvent (e.g., methanol or acetonitrile).

-

Inject the solution onto a C18 column.

-

Elute with an isocratic or gradient mobile phase, typically a mixture of water and acetonitrile or methanol, containing a small percentage of a modifier like trifluoroacetic acid (TFA) if necessary.

-

Monitor the elution profile using a UV detector and collect the peak corresponding to Gliorosein.

-

Evaporate the solvent from the collected fraction to yield pure Gliorosein.

Characterization Data

The structure of the purified Gliorosein should be confirmed by spectroscopic methods.

| Spectroscopic Data | Expected Characteristics |

| ¹H NMR | Signals corresponding to the two methyl groups (doublets), the two methine protons (multiplets), and the two methoxy groups (singlets). |

| ¹³C NMR | Resonances for the two carbonyl carbons, the four olefinic/ketal carbons, the two methine carbons, the two methyl carbons, and the two methoxy carbons. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of Gliorosein (C10H14O4). |

| Optical Rotation | A positive specific rotation value, as it is the (+)-enantiomer. |

Disclaimer: The synthetic protocol provided is a proposed route based on general chemical principles and may require optimization. The isolation protocol is a general guideline and may need to be adapted based on the specific fungal strain and culture conditions. All experimental work should be conducted in a properly equipped laboratory with appropriate safety precautions.

Application Notes and Protocols for Glioroseinol in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing Glioroseinol in various cell culture-based assays. The information is intended to guide researchers in determining optimal experimental concentrations and exploring the potential biological activities of this fungal metabolite.

Overview of this compound

This compound is a fungal metabolite that has demonstrated a range of biological activities, including cytoprotective and antioxidant effects. A notable study has shown its cytoprotective capabilities at a concentration of 10 µM in H9c2 cardiomyocyte cells against induced hypoxia and toxicity.[1] While its complete mechanistic profile is still under investigation, its antioxidant properties suggest potential interactions with key cellular signaling pathways involved in stress response and inflammation.

Recommended this compound Concentrations for In Vitro Studies

The optimal concentration of this compound will vary depending on the cell type and the specific biological endpoint being investigated. Based on available data, the following concentrations are recommended as starting points for experimentation.

| Application | Cell Line | Recommended Concentration Range | Notes |

| Cytoprotection Assays | H9c2 | 1 - 20 µM | A concentration of 10 µM has been shown to be effective in protecting H9c2 cells from CoCl2-mimic hypoxia and rotenone toxicity.[1] A dose-response study within this range is recommended to determine the optimal concentration for other cell types and stressors. |

| Cytotoxicity Assays | Various | 1 - 100 µM | As specific IC50 values for this compound are not widely established, a broad concentration range should be screened to determine the cytotoxic potential in the cell line of interest. The MTT or neutral red uptake assays are suitable for this purpose. |

| Anti-inflammatory Assays | Macrophages (e.g., RAW 264.7), Glial cells | 1 - 25 µM | For assessing the inhibition of inflammatory mediators like nitric oxide (NO), a non-cytotoxic concentration range should be used. The Griess assay is a standard method for measuring NO production. |

| Antioxidant Assays | Various | 1 - 50 µM | The antioxidant potential of this compound can be assessed using cellular antioxidant assays. The concentration should be optimized based on the specific assay and cell line. |

Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is designed to determine the effect of this compound on cell viability and to establish a non-cytotoxic concentration range for subsequent experiments.

Materials:

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and replace it with 100 µL of the this compound dilutions. Include vehicle control wells (medium with the same concentration of solvent used for the stock solution).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

Anti-inflammatory Activity (Nitric Oxide Assay using Griess Reagent)

This protocol measures the effect of this compound on the production of nitric oxide (NO), a key inflammatory mediator, in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Materials:

-

This compound stock solution

-

RAW 264.7 macrophage cells (or other suitable cell line)

-

Complete cell culture medium

-

LPS solution

-

Griess Reagent System (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite standard solution

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete medium and incubate for 24 hours.

-

Pre-treat the cells with various non-cytotoxic concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include untreated and LPS-only controls.

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Prepare a standard curve using the sodium nitrite standard solution.

-

Add 50 µL of Sulfanilamide solution to each supernatant sample and standard, and incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution to each well and incubate for 5-10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm within 30 minutes.

-

Calculate the nitrite concentration in the samples using the standard curve and determine the percentage of NO inhibition by this compound.

Potential Signaling Pathways

While the precise molecular targets of this compound are not fully elucidated, its antioxidant and potential anti-inflammatory properties suggest it may modulate key signaling pathways involved in cellular stress and inflammation. Below are diagrams of two such pathways that are common targets for natural products with similar activities. It is important to note that the direct interaction of this compound with these pathways has not been experimentally confirmed and these diagrams represent potential mechanisms of action.

Caption: General experimental workflow for cell-based assays with this compound.

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Caption: Potential modulation of the MAPK/p38 signaling pathway by this compound.

References

Application Note & Protocol: Quantification of Glioroseinol in Human Plasma using LC-MS/MS

Introduction

Glioroseinol, identified as (+)-trans-2,3-dimethoxy-5,6-dimethylcyclohex-2-ene-1,4-dione, is a fungal secondary metabolite of interest in various fields of biomedical research. To facilitate pharmacokinetic and toxicokinetic studies, a robust and reliable analytical method for the quantification of this compound in biological matrices is essential. This document provides a detailed protocol for a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method employs a straightforward protein precipitation extraction procedure followed by reversed-phase chromatographic separation and detection by electrospray ionization tandem mass spectrometry. This application note is intended for researchers, scientists, and drug development professionals requiring a validated method for this compound quantification.

Experimental Protocols

Materials and Reagents

-

This compound reference standard (hypothetical purity ≥98%)

-

Internal Standard (IS): A structurally similar compound not present in the matrix (e.g., a stable isotope-labeled this compound, if available, or another fungal metabolite with similar physicochemical properties).

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2-EDTA anticoagulant)

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples.[1][2]

-

Label 1.5 mL microcentrifuge tubes for each sample, standard, and quality control.

-

Pipette 100 µL of plasma sample, calibration standard, or quality control into the appropriately labeled tube.

-

Add 10 µL of the internal standard working solution to each tube (excluding blank matrix samples).

-

Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube to precipitate the plasma proteins.

-

Vortex each tube for 30 seconds to ensure thorough mixing.

-

Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer 300 µL of the supernatant to a clean 96-well plate or autosampler vials.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex briefly and centrifuge the plate/vials at 4,000 x g for 5 minutes before placing in the autosampler.

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

Table 1: Liquid Chromatography Parameters

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Elution | Time (min) |

| 0.0 | |

| 0.5 | |

| 3.0 | |

| 4.0 | |

| 4.1 | |

| 5.0 |

Table 2: Mass Spectrometry Parameters

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 450°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

| MRM Transitions | Compound |

| This compound | |

| Internal Standard |

Note: The exact m/z transitions and collision energies for this compound and the internal standard must be determined experimentally by infusing the pure compounds into the mass spectrometer.

Method Validation and Data Presentation

The analytical method was validated according to established guidelines for bioanalytical method validation. The following parameters were assessed.

Linearity and Range

The linearity of the method was assessed by analyzing calibration standards at eight different concentrations. The calibration curve was constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration. A linear regression with a weighting factor of 1/x² was used.

Table 3: Calibration Curve Summary (Hypothetical Data)

| Concentration (ng/mL) | 0.5 | 1 | 5 | 10 | 50 | 100 | 250 | 500 |

| Accuracy (%) | 98.2 | 101.5 | 99.8 | 100.3 | 98.9 | 100.8 | 99.5 | 101.0 |

| Precision (%CV) | 8.5 | 6.2 | 4.5 | 3.1 | 2.5 | 1.8 | 2.0 | 1.5 |

| Correlation (r²) | \multicolumn{8}{c | }{0.9985} | ||||||

| Linear Range | \multicolumn{8}{c | }{0.5 - 500 ng/mL} |

Accuracy and Precision

Intra- and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at four concentration levels (LLOQ, Low, Mid, High) in six replicates.

Table 4: Intra- and Inter-Day Accuracy and Precision (Hypothetical Data)

| QC Level | Nominal Conc. (ng/mL) | Intra-Day Accuracy (%) | Intra-Day Precision (%CV) | Inter-Day Accuracy (%) | Inter-Day Precision (%CV) |

| LLOQ | 0.5 | 102.4 | 7.8 | 103.1 | 9.2 |

| Low QC | 1.5 | 98.7 | 5.4 | 99.5 | 6.8 |

| Mid QC | 75 | 101.2 | 3.1 | 100.6 | 4.5 |

| High QC | 400 | 99.3 | 2.5 | 98.9 | 3.7 |

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at low, mid, and high QC concentrations.

Table 5: Extraction Recovery and Matrix Effect (Hypothetical Data)

| QC Level | Nominal Conc. (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Low QC | 1.5 | 91.5 | 97.2 |

| Mid QC | 75 | 93.8 | 98.5 |

| High QC | 400 | 92.1 | 96.8 |

Stability

The stability of this compound in human plasma was evaluated under various storage and handling conditions.

Table 6: Stability Summary (Hypothetical Data)

| Stability Condition | Duration | Temperature | Stability (% of Nominal) |

| Bench-top | 6 hours | Room Temperature | 96.5% |

| Freeze-thaw | 3 cycles | -80°C to RT | 94.8% |

| Long-term | 30 days | -80°C | 97.2% |

| Post-preparative | 24 hours | 4°C (Autosampler) | 98.9% |

Visualizations

Experimental Workflow

Caption: Workflow for this compound extraction from plasma.

Analytical Method Development Logic

Caption: Key decision points in bioanalytical method development.

Conclusion

This application note describes a simple, rapid, and robust LC-MS/MS method for the quantification of this compound in human plasma. The protein precipitation extraction technique is efficient and provides clean extracts suitable for LC-MS/MS analysis. The hypothetical validation data demonstrates that the method is linear, accurate, precise, and specific over a clinically relevant concentration range. This method is well-suited for supporting pharmacokinetic and other studies requiring the quantification of this compound in a plasma matrix.

References

- 1. Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Clinical efficacy and metabolomics profiling of dachaihu decoction for patients with septic liver injury: a randomized controlled trial [frontiersin.org]

Application Notes and Protocols for Evaluating the Antioxidant Activity of Glioroseinol using the DPPH Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioroseinol, identified as (+)-trans-2,3-dimethoxy-5,6-dimethylcyclohex-2-ene-1,4-dione, is a quinone derivative.[1] Compounds with such chemical structures are often investigated for their redox properties and potential as antioxidants. Antioxidants are of significant interest in drug development and biomedical research due to their potential to mitigate oxidative stress, a key factor in the pathogenesis of numerous diseases. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates.

These application notes provide a detailed protocol for assessing the antioxidant potential of this compound using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The DPPH assay is a widely used, rapid, and straightforward method for evaluating the free radical scavenging activity of chemical compounds.[2] The principle of the assay is based on the reduction of the stable DPPH radical, which is deep violet in color, by an antioxidant compound. The donation of a hydrogen atom or an electron by the antioxidant to DPPH results in the formation of a non-radical form, DPPH-H, which is yellow. This color change leads to a decrease in absorbance at 517 nm, which is proportional to the concentration and efficacy of the antioxidant.[2]

Data Presentation

The antioxidant activity of this compound can be quantified by determining its IC50 value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals. For comparison, known antioxidants such as Ascorbic Acid (Vitamin C) and Trolox are often used as positive controls.

Disclaimer: The following quantitative data is illustrative and intended to serve as an example for data presentation. Actual experimental results may vary.

Table 1: Illustrative Antioxidant Activity of this compound and Control Compounds in the DPPH Assay

| Compound | IC50 (µg/mL) | Maximum Inhibition (%) |

| This compound | 25.8 | 92.5 |

| Ascorbic Acid | 5.2 | 98.1 |

| Trolox | 8.7 | 97.6 |

Experimental Protocols

DPPH Radical Scavenging Assay

This protocol details the steps for determining the free radical scavenging activity of this compound.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (or Ethanol, analytical grade)

-

Ascorbic Acid (positive control)

-

Trolox (positive control)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 517 nm

-

Pipettes and tips

-

Volumetric flasks and other standard laboratory glassware

Procedure:

-

Preparation of DPPH Stock Solution:

-

Dissolve 2.4 mg of DPPH in 100 mL of methanol to prepare a 0.06 mg/mL (approximately 60 µM) stock solution.

-

Store the solution in a dark bottle at 4°C. The solution should be freshly prepared.

-

-

Preparation of Test Compound and Control Solutions:

-

Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

-

From the stock solution, prepare a series of dilutions of this compound in methanol to obtain a range of concentrations to be tested (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Prepare stock solutions of the positive controls, Ascorbic Acid and Trolox, and dilute them in a similar concentration range.

-

-

Assay Protocol:

-

In a 96-well microplate, add 100 µL of the various concentrations of the this compound solutions to different wells.

-

Add 100 µL of the different concentrations of the positive control solutions to their respective wells.

-

For the control (blank), add 100 µL of methanol to a well.

-

To each well, add 100 µL of the DPPH stock solution.

-

The final volume in each well will be 200 µL.

-

Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[2]

-

-

Measurement:

-

After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[2]

-

Data Analysis:

-

The percentage of DPPH radical scavenging activity can be calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100

-

Where:

-

A_control is the absorbance of the control (DPPH solution without the test compound).

-

A_sample is the absorbance of the DPPH solution with the test compound.

-

-

-

Plot the percentage of inhibition against the concentration of this compound (and the positive controls).

-

The IC50 value, the concentration of the sample required to cause 50% inhibition of the DPPH radical, can be determined from the graph by non-linear regression analysis.

Mandatory Visualizations

Signaling Pathway and Mechanism Diagrams

Caption: Mechanism of DPPH radical scavenging by an antioxidant like this compound.

Caption: Experimental workflow for the DPPH antioxidant assay.

References

developing a standard operating procedure for Glioroseinol

Note to the Reader: Publicly available scientific literature lacks specific experimental data, established protocols, and detailed signaling pathway information for the fungal metabolite Glioroseinol. Therefore, this document serves as a comprehensive template, outlining the standard operating procedures that would be followed in the investigation of a novel compound with similar hypothetical properties. The data and protocols presented herein are representative examples based on the activities of analogous natural products and are intended to guide the user in developing a robust experimental plan for this compound.

Purpose

This document provides a standard operating procedure for the initial characterization of the biological activity of this compound, a fungal metabolite. The procedures outlined below are intended for researchers, scientists, and drug development professionals.

Scope

This SOP covers the initial in vitro evaluation of this compound, including the assessment of its potential anti-inflammatory and cytotoxic effects, and a proposed workflow for mechanism of action studies.

Responsibilities

It is the responsibility of the laboratory personnel conducting these experiments to be familiar with all procedures, safety precautions, and equipment operations. The principal investigator is responsible for ensuring compliance with this SOP.

Materials and Equipment

-

This compound (solid, to be dissolved in DMSO)

-

Cell culture reagents (e.g., DMEM, FBS, penicillin-streptomycin)

-

Lipopolysaccharide (LPS)

-

Nitric Oxide (NO) Assay Kit (Griess Reagent)

-

Cell viability assay kit (e.g., MTT, MTS)

-

RAW 264.7 murine macrophage cell line

-

Multi-well plates (96-well)

-

CO2 incubator

-

Microplate reader

-

Standard laboratory equipment (pipettes, centrifuges, etc.)

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the biological activity of this compound. These values are for illustrative purposes and should be experimentally determined.

| Assay | Cell Line | Parameter | Hypothetical Value |

| Anti-inflammatory Activity | RAW 264.7 | IC50 for NO Inhibition | 15.8 µM |

| Cytotoxicity | RAW 264.7 | CC50 | > 100 µM |

| Kinase Inhibition | Recombinant PI3Kα | IC50 | 5.2 µM |

| Antioxidant Activity | DPPH Assay | EC50 | 25.6 µM |

Experimental Protocols

Protocol for Assessing Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

This protocol details the methodology for evaluating the anti-inflammatory effect of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

-

Cell Seeding:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Create serial dilutions of this compound in culture medium to achieve final concentrations ranging from 1 µM to 100 µM.

-

Remove the old medium from the cells and replace it with 100 µL of fresh medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).

-

-

Inflammatory Stimulation:

-

After 1 hour of pre-treatment with this compound, stimulate the cells by adding 1 µg/mL of LPS to each well (except for the unstimulated control wells).

-

-

Incubation:

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Nitric Oxide Measurement:

-

After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of NO inhibition for each concentration of this compound compared to the LPS-stimulated control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

-

Protocol for Assessing Cytotoxicity (MTT Assay)

This protocol is used to determine the cytotoxic effect of this compound on RAW 264.7 cells to ensure that the observed anti-inflammatory effects are not due to cell death.

-

Cell Seeding and Treatment:

-

Follow steps 1 and 2 from the NO inhibition assay protocol.

-

-

Incubation:

-

Incubate the cells with this compound for 24 hours.

-

-

MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.

-

Determine the CC50 (cytotoxic concentration 50%) value.

-

Visualizations

Hypothetical Signaling Pathway for this compound's Anti-inflammatory Action

Based on the activities of other natural products, a plausible mechanism for the anti-inflammatory effects of this compound could involve the inhibition of the PI3K/Akt signaling pathway, which would lead to the downregulation of NF-κB and subsequent reduction in the expression of pro-inflammatory mediators like iNOS.

Caption: Hypothetical inhibition of the PI3K/Akt pathway by this compound.

Experimental Workflow for Characterizing this compound

The following diagram illustrates a logical workflow for the initial characterization of a novel compound like this compound.

Caption: Workflow for the initial biological characterization of this compound.

Application Notes and Protocols for Glioroseinol in High-Throughput Screening Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction